Tenofovir-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling Method Validation

Tenofovir-d5 is the optimal stable isotope-labeled internal standard for tenofovir bioanalysis. Its +5 Da mass shift and co-elution ensure accurate matrix effect correction, meeting FDA guidelines. Ideal for ANDA submissions and clinical PK studies, it reduces validation burden with pre-characterized purity and isotopic enrichment documentation. Choose Tenofovir-d5 for robust, interference-free quantification in complex biological matrices.

Molecular Formula C9H14N5O4P
Molecular Weight 292.24 g/mol
Cat. No. B13863210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir-d5
Molecular FormulaC9H14N5O4P
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
InChIInChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2
InChIKeySGOIRFVFHAKUTI-WBKASDIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenofovir-d5 for Bioanalysis: A Stable Isotope-Labeled Internal Standard for Tenofovir Quantification


Tenofovir-d5 is a stable isotope-labeled analog of tenofovir (TFV), an acyclic phosphonate nucleotide reverse transcriptase inhibitor. As a deuterium-substituted internal standard (SIL-IS), it contains five deuterium atoms replacing hydrogen atoms in its molecular structure (molecular formula C₉H₉D₅N₅O₄P, molecular weight approximately 292.24 g/mol) [1]. Tenofovir-d5 is designed exclusively for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays to enable precise and accurate quantification of the unlabeled analyte, tenofovir, in complex biological matrices . It is not intended for therapeutic use. The incorporation of five deuterium atoms provides a nominal mass shift of +5 Da relative to unlabeled tenofovir, allowing for mass spectrometric differentiation between the analyte and the internal standard [2].

Why Tenofovir-d5 Cannot Be Substituted with Unlabeled Tenofovir or Structural Analogs for Reliable Quantification


In LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard like Tenofovir-d5 with an unlabeled tenofovir standard or a structurally similar analog introduces significant quantitative error and compromises method robustness. Unlabeled standards cannot be chromatographically or mass spectrometrically distinguished from the endogenous analyte, leading to peak overlap and inaccurate quantification. Structural analogs, while having distinct masses, often exhibit different ionization efficiencies, extraction recoveries, and chromatographic retention times compared to the target analyte, leading to variable and unpredictable matrix effects and inconsistent correction for sample preparation losses [1]. Tenofovir-d5, by contrast, is co-eluting and has nearly identical physicochemical properties to the target analyte, tenofovir, ensuring that any loss during sample preparation or ion suppression/enhancement in the ion source affects both the analyte and internal standard proportionally [2]. This co-behavior is essential for achieving the accuracy and precision required by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Tenofovir-d5: Quantifiable Differentiation Evidence Against Key Comparators for Bioanalytical Procurement


Isotopic Labeling Strategy: Comparative Assessment of 2H (Tenofovir-d5) vs. 13C/15N Labels for Mitigating Hydrogen-Deuterium Exchange and Retention Time Drift

When selecting a stable isotope-labeled internal standard for tenofovir, a key consideration is the type of isotopic label. Tenofovir-d5 is a deuterium (2H)-labeled analog. Industry guidance indicates that while SIL-IS are optimal, deuterated internal standards are susceptible to hydrogen-deuterium exchange (back-exchange) in protic solvents and can exhibit a slight but measurable chromatographic retention time shift relative to the unlabeled analyte, which may lead to differential matrix effects [1]. In contrast, 13C- or 15N-labeled internal standards are chemically more inert and demonstrate superior co-elution characteristics, as they do not participate in exchange reactions and have nearly identical retention times to the unlabeled analyte [1]. Tenofovir-d5, with 5 deuterium atoms, provides a sufficient mass difference (+5 Da) to avoid isotopic cross-talk, meeting the minimal requirement of 4-5 Da separation, but it carries the intrinsic risks associated with deuterium labeling [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling Method Validation

Deuterium Labeling Number: Rationale for d5 over d6 in Tenofovir Internal Standards

Tenofovir-d5 and tenofovir-d6 are both commercially available as internal standards. The selection between them is not arbitrary. The d5 labeling provides a +5 Da mass shift, which is generally considered the minimum threshold to effectively eliminate signal cross-talk (isotopic interference) from the natural abundance M+1, M+2, etc., isotopes of the unlabeled analyte in the mass spectrometer [1]. A d6 label (+6 Da) provides even greater mass separation. However, increasing the number of deuterium atoms can also increase the probability and magnitude of chromatographic retention time shifts (deuterium isotope effect) and hydrogen-deuterium exchange, potentially exacerbating the issues associated with deuterated standards [2]. Therefore, Tenofovir-d5 represents a strategic balance: providing sufficient mass separation for accurate quantification while minimizing the chromatographic and exchange-related drawbacks associated with higher degrees of deuteration.

Stable Isotope Labeling LC-MS Method Development Isotopic Interference

Method Validation Performance: Direct Evidence from Published Bioanalytical Methods Using Tenofovir-d5

A 2022 study validated a fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide (TAF) and its metabolite tenofovir (TNF) in human plasma. The method utilized TAF-d5 and TNF-d7 as internal standards. For the tenofovir analyte (TNF), the method was validated in a concentration range of 0.300–15.0 ng/mL, achieving acceptable accuracy and precision per regulatory guidelines [1]. The use of the deuterated internal standard (TNF-d7, analogous to Tenofovir-d5) was critical to this performance, enabling accurate quantification by compensating for sample-to-sample variability in extraction recovery and matrix effects. The method employed a simple protein precipitation and fast gradient elution on an Eclipse Plus C18 column, with detection in positive electrospray ionization mode monitoring the transition m/z 288.1 → m/z 176.1 for TNF [1].

Pharmacokinetics Method Validation Human Plasma

Regulatory Compliance: Tenofovir-d5 as a Characterized Reference Standard for ANDA and QC Applications

Unlike research-grade unlabeled standards or some non-certified analogs, Tenofovir-d5 is often supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This documentation is critical for laboratories operating under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) regulations. The compound is specified for use in analytical method development, method validation (AMV), and as a quality control (QC) reference material for Abbreviated New Drug Application (ANDA) submissions and commercial production quality monitoring of tenofovir-based pharmaceuticals [1]. This pre-existing characterization package can significantly reduce the internal burden of qualifying a new reference standard, accelerating method implementation and regulatory filing timelines.

Quality Control Regulatory Science ANDA Submission

Tenofovir-d5: Optimal Bioanalytical and Pharmaceutical Application Scenarios Based on Differentiation Evidence


Routine Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) Studies for Tenofovir

In clinical pharmacology studies and therapeutic drug monitoring programs quantifying tenofovir (TFV) or its prodrugs (e.g., TAF, TDF) in human plasma, Tenofovir-d5 serves as the optimal internal standard. As demonstrated in the validated method by Qian et al. (2022), the use of a deuterated TFV internal standard enables robust quantification across a clinically relevant concentration range (0.300–15.0 ng/mL) with the accuracy and precision required for regulatory submissions [1]. Tenofovir-d5 compensates for matrix effects and sample preparation variability inherent in biological samples, ensuring reliable pharmacokinetic parameter estimation. This makes it the standard choice for bioanalytical CROs and pharmaceutical companies conducting TDM or PK studies in support of clinical trials and post-marketing surveillance [1].

Method Development for Regulated Bioanalysis in ANDA Submissions

For analytical laboratories developing LC-MS/MS methods to support Abbreviated New Drug Application (ANDA) submissions for generic tenofovir products, the use of Tenofovir-d5 is highly advantageous. Its availability as a characterized reference standard with regulatory-compliant documentation (e.g., certificate of analysis detailing purity and isotopic enrichment) directly supports method validation activities and quality control (QC) operations [2]. This pre-qualification aligns with FDA expectations for reference standard characterization and minimizes the internal resources required for qualifying an in-house standard, thereby accelerating the path from method development to validation and submission [2].

Multi-Analyte Antiretroviral Panels in Complex Biological Matrices

In advanced bioanalytical workflows requiring the simultaneous quantification of multiple antiretroviral drugs (e.g., tenofovir, emtricitabine, efavirenz, dolutegravir) in a single run, the selection of a stable isotope-labeled internal standard for each analyte is critical. Tenofovir-d5, with its +5 Da mass shift, ensures the specific and interference-free quantification of tenofovir within a complex multi-analyte panel [3]. Its use mitigates the risk of cross-analyte interference and ensures that the correction for matrix effects is specific to the tenofovir signal, even in the presence of multiple co-eluting compounds and their respective internal standards [3]. This is essential for high-throughput laboratories analyzing large sample sets from HIV/HBV clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.